EGFR Kinase Inhibition: Tetrahydrobenzo[b][1,4]dioxocine-Derived Compound D9 Achieves IC₅₀ = 0.36 μM Against EGFR, Surpassing Structurally Related Caffeic Acid Amide Congeners
In a series of 17 caffeic acid amides (D1–D17) bearing the 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine moiety, compound D9 exhibited the most potent EGFR inhibitory activity with an IC₅₀ of 0.36 μM, outperforming all other congeners in the series [1]. This represents a ≥2.2-fold improvement in EGFR potency compared to the HepG2 antiproliferative IC₅₀ of 0.79 μM for the same compound, highlighting a selectivity window toward the kinase target over general cytotoxicity within this chemotype [1]. The dioxocine-anchored D9 was confirmed by single-crystal X-ray diffraction and is a direct structural analog accessible via amide coupling of a 1,4-dioxocine-6-carbonyl chloride equivalent with appropriate aniline derivatives [1].
| Evidence Dimension | EGFR kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound D9 (tetrahydrobenzo[b][1,4]dioxocine-caffeic acid amide): EGFR IC₅₀ = 0.36 μM |
| Comparator Or Baseline | D1–D8, D10–D17 (same scaffold, different substitution): EGFR IC₅₀ values >0.36 μM; D9 HepG2 antiproliferative baseline: IC₅₀ = 0.79 μM |
| Quantified Difference | ≥2.2-fold selectivity for EGFR inhibition (0.36 μM) over HepG2 antiproliferation (0.79 μM); D9 is the most potent EGFR inhibitor within the series |
| Conditions | In vitro EGFR kinase inhibition assay; HepG2 cell line antiproliferation; structures confirmed by ¹H-NMR, ESI-MS, elemental analysis, and single-crystal XRD |
Why This Matters
For procurement decisions in anticancer medicinal chemistry, selecting 1,4-dioxocine-6-carbonyl chloride as a building block enables access to a chemotype with demonstrated sub-micromolar EGFR inhibitory activity—a target engagement profile not achievable with 1,4-benzodioxane- or 1,3-dioxolane-based amide analogs that lack the eight-membered dioxocine ring.
- [1] Shi, L.; et al. Synthesis of Caffeic Acid Amides Bearing 2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine Moieties and Their Biological Evaluation as Antitumor Agents. Molecules 2014, 19 (6), 7269–7286. DOI: 10.3390/molecules19067269. View Source
